1,3,7,9-Tetrabromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7,9-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. The molecular formula of this compound is C12H4Br4O, and it has a molecular weight of 483.776 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination of dibenzofuran using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 1,3,7,9 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as chloroform or carbon tetrachloride to facilitate the reaction and improve product isolation .
Chemical Reactions Analysis
Types of Reactions
1,3,7,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Zinc dust and hydrochloric acid under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Hydroxylated or aminated dibenzofuran derivatives.
Reduction: Dibenzofuran.
Oxidation: Dibenzofuran derivatives with carboxyl or aldehyde groups.
Scientific Research Applications
1,3,7,9-Tetrabromo-dibenzofuran has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other brominated organic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of flame retardants and other brominated materials
Mechanism of Action
The mechanism of action of 1,3,7,9-Tetrabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1,2,7,8-Tetrabromodibenzofuran: Another brominated dibenzofuran derivative with similar chemical properties but different bromination pattern.
Dibenzofuran: The parent compound without bromine atoms, used as a reference for studying the effects of bromination.
Uniqueness
1,3,7,9-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
617707-80-9 |
---|---|
Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,3,7,9-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4H |
InChI Key |
PFKOPXBJSVTQLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C2C(=CC(=C3)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.